![molecular formula C12H14N4O3 B1445091 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid CAS No. 1384427-31-9](/img/structure/B1445091.png)
5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid
Overview
Description
5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid, also known as BZTFPA, is a chemical compound that belongs to the benzotriazole family. It is a white or off-white powder with a molecular formula of C12H14N4O3 and a molecular weight of 262.26 .
Molecular Structure Analysis
The molecular structure of 5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid consists of a benzotriazole ring attached to a pentanoic acid chain via a formamido linkage . The exact spatial arrangement of the atoms within the molecule would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy, which is not available in the web search results.Physical And Chemical Properties Analysis
5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid is a white or off-white powder. It is soluble in water and organic solvents. The compound has a molecular weight of 262.26 .Scientific Research Applications
Biotransformation and Environmental Impact
Benzotriazoles, including derivatives similar to the compound of interest, have been studied for their biotransformation pathways and environmental persistence. Research highlights the aerobic biological degradation mechanisms of benzotriazoles, revealing significant transformation products such as hydroxylated and carboxylated derivatives, which bear structural similarities to the compound . These findings are crucial for understanding the environmental fate of such compounds and their potential impact on wastewater treatment processes and aquatic ecosystems (Huntscha et al., 2014).
Synthetic Applications and Biological Activities
The synthetic versatility of benzotriazole derivatives extends to the design of inhibitors for nitric oxide synthases, suggesting a methodology that could be applicable to the synthesis and functional exploration of "5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid" and its analogs. This approach is indicative of the potential for creating biologically active compounds targeting specific enzymes or receptors (Ulhaq et al., 1998).
Antibacterial and Antifungal Evaluation
The research on novel benzotriazole derivatives, including their synthesis and evaluation for antibacterial and antifungal activities, underscores the potential pharmaceutical applications of these compounds. Such studies lay the groundwork for further exploration of "5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid" in the context of developing new antimicrobial agents (Rajasekaran et al., 2006).
Zeolitic Imidazolate Framework-8 for Adsorption
The application of zeolitic imidazolate framework-8 (ZIF-8) for the adsorption and removal of benzotriazoles from aqueous solutions highlights the environmental relevance of these compounds. This research demonstrates the potential for using advanced materials for the efficient removal of benzotriazole pollutants, including derivatives like the compound of interest, from water sources, showcasing an innovative approach to mitigating environmental pollution (Jiang et al., 2013).
properties
IUPAC Name |
5-(2H-benzotriazole-5-carbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c17-11(18)3-1-2-6-13-12(19)8-4-5-9-10(7-8)15-16-14-9/h4-5,7H,1-3,6H2,(H,13,19)(H,17,18)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDXPHEPITNEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,3-benzotriazol-5-ylformamido)pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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